molecular formula C18H13F5O4 B1614125 Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate CAS No. 926921-58-6

Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate

Cat. No.: B1614125
CAS No.: 926921-58-6
M. Wt: 388.3 g/mol
InChI Key: WYPMTMHPUSJKHI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Pentafluorophenyl-based single-chain polymer nanoparticles have been used as a versatile platform towards protein mimicry . PFP-functional polymers have been successfully used in post-polymerization functionalization reactions .

Scientific Research Applications

Improved Synthesis in Battery Technology

The compound's derivative, 2-(pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, is significant in improving the safety of lithium-ion batteries. It functions as an overcharge protection additive and an anion receptor, enhancing battery performance (Weng et al., 2011).

Catalyst in Organic Synthesis

Pentafluoropropionic acid, a related compound, efficiently catalyzes the synthesis of tetrahydrobenzo[b]pyran derivatives. This demonstrates the compound's potential in facilitating environmentally friendly and high-yield chemical reactions (Montazeri et al., 2014).

Platinum-Catalyzed Reactions

A platinum-catalyzed intramolecular hydroalkoxylation process involving gamma- and delta-hydroxy olefins forms cyclic ethers. This showcases the compound's role in complex organic synthesis, including the formation of tetrahydropyran derivatives (Qian et al., 2004).

Electrolyte Additive in Lithium-Ion Batteries

2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, a derivative, acts as a bifunctional electrolyte additive in lithium-ion batteries. It serves both as a redox shuttle for overcharge protection and as an anion receptor to dissolve LiF, enhancing the battery's operation (Chen & Amine, 2007).

Material Synthesis and Modification

The compound is utilized in the synthesis and modification of materials, such as polyfluorophenyl acetylenes and related compounds. This highlights its application in creating advanced materials with specific properties (Barrow & Pedler, 1976).

Safety and Hazards

While specific safety and hazard information for Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate is not available, general safety measures for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using the product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(oxan-4-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F5O4/c19-12-13(20)15(22)17(16(23)14(12)21)27-18(24)10-3-1-2-4-11(10)26-9-5-7-25-8-6-9/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPMTMHPUSJKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640232
Record name Pentafluorophenyl 2-[(oxan-4-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926921-58-6
Record name Pentafluorophenyl 2-[(oxan-4-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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